molecular formula C15H16N2O2S B2360110 2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 878569-21-2

2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2360110
CAS RN: 878569-21-2
M. Wt: 288.37
InChI Key: NGIOVAIZGIFMBR-UHFFFAOYSA-N
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Description

2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, also known as TAT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAT belongs to the class of compounds known as thiazolidinediones, which have been extensively studied for their anti-diabetic and anti-inflammatory properties. In

Scientific Research Applications

Pharmacological Research and Genetic Differences

Research into acetaminophen, a compound related to 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the complexity of its metabolism and the genetic factors influencing its effectiveness and risk of toxicity. The metabolism of acetaminophen involves various pathways, including glucuronidation, sulfation, oxidation, and deacetylation, with variability in these processes due to genetic differences, potentially affecting drug safety and efficacy (Li-zi Zhao & G. Pickering, 2011).

Environmental Impact and Removal Strategies

The environmental presence of acetaminophen and its derivatives, including potentially 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, has raised concerns due to their introduction into water bodies from medical waste and pharmaceutical effluents. Research focusing on the adsorptive elimination of acetaminophen from water highlights innovative approaches, such as the use of ZnAl/biochar, which demonstrated significant efficacy in removing these contaminants, reflecting potential strategies for mitigating the environmental impact of related compounds (C. Igwegbe et al., 2021).

Toxicity and Safety Evaluations

The hepatotoxicity associated with acetaminophen, a structural analogue of 2-(4-Acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide, underscores the importance of understanding the toxicological profiles of these compounds. Studies have detailed the mechanisms leading to liver damage from acetaminophen overdose, emphasizing the need for continued research and education on the safe use of these compounds (R. Tittarelli et al., 2017).

Novel Mechanisms of Action

Investigations into acetaminophen's analgesic effects have revealed complex mechanisms beyond its traditional inhibition of cyclooxygenase enzymes. These include its metabolization into N-acylphenolamine (AM404) and subsequent action on specific receptors in the brain and spinal cord, offering insights into pain management techniques that could be relevant for related compounds (N. Ohashi & T. Kohno, 2020).

properties

IUPAC Name

2-(4-acetamidophenyl)-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-11(18)17-13-6-4-12(5-7-13)9-15(19)16-10-14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIOVAIZGIFMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CC(=O)NCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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